

Structure-Activity Relationship of Fluorinated N-Acyl Amino Acids

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Compound of Interest

Compound Name: (2-Fluoro-benzoylamino)-acetic acid
CAS No.: 363-34-8
Cat. No.: B1298137

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Executive Summary

Fluorinated N-acyl amino acids (FAAs) represent a specialized class of amphiphiles where the hydrocarbon tail (or specific moieties within it) is replaced by a fluorocarbon chain. Unlike their hydrogenated counterparts (HAAs), which are widely used as mild surfactants in personal care (e.g., Sodium Lauroyl Sarcosinate), FAAs are engineered for extreme surface activity, metabolic stability, and membrane-disrupting capabilities.

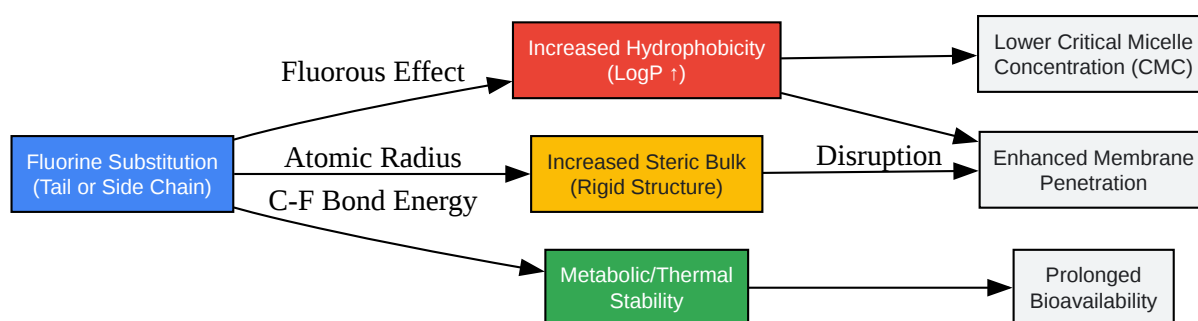
This guide objectively compares these two classes, revealing that while HAAs prioritize biocompatibility, FAAs offer superior performance in drug delivery vectors and protein stabilization, governed by the unique "Fluorous Effect."

Molecular Architecture & The "Fluorous Effect"

The core divergence in performance stems from the atomic properties of Fluorine vs. Hydrogen.

- **Bond Strength:** The C-F bond (~485 kJ/mol) is significantly stronger than the C-H bond (~413 kJ/mol), conferring exceptional thermal and chemical stability to FAAs.
- **Steric Bulk:** The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). A perfluorinated chain () has a cross-sectional area of ~28-30 Å², compared to ~18-20 Å² for a hydrocarbon chain. This makes FAA tails "stiffer" and more bulky.
- **Hydrophobicity:** A fluoromethylene unit () is approximately 1.5 to 1.8 times more hydrophobic than a methylene unit (). Consequently, shorter fluorinated chains can achieve surface activities comparable to much longer hydrocarbon chains.

Visualization: SAR Logic Flow



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Figure 1: Causal relationships between fluorine substitution and physicochemical/biological outcomes.

Performance Comparison: FAAs vs. HAAs

The following data contrasts a representative Fluorinated surfactant (Sodium N-perfluorooctanoyl glycinate) against its Hydrogenated analog (Sodium N-octanoyl glycinate) and a standard commercial surfactant (Sodium Lauroyl Sarcosinate).

Table 1: Physicochemical Properties

Property	Fluorinated FAA (Perfluoro-C8)	Hydrogenated HAA (Hydrocarbon-C8)	Standard HAA (Lauroyl Sarcosinate C12)
Critical Micelle Conc. [1][2][3] (CMC)	~3 - 6 mM	~150 - 200 mM	~10 - 15 mM
Surface Tension ()	15 - 20 mN/m	25 - 30 mN/m	28 - 32 mN/m
Thermal Stability	High (>200°C)	Moderate (<150°C)	Moderate
Lipophobicity	High (Oleophobic)	Low (Lipophilic)	Low
Membrane Interaction	Disruptive (Pore forming)	Mild (Intercalating)	Mild (Solubilizing)

Key Insight: The FAA exhibits a CMC nearly 50x lower than its direct hydrocarbon analog (C8 vs C8). To match the surface activity of a C8-Fluorinated chain, one typically requires a C12-C14 Hydrogenated chain. Furthermore, FAAs can lower surface tension to <20 mN/m, a level unreachable by standard hydrocarbon surfactants.

Experimental Protocols

As a Senior Scientist, I recommend specific modifications to standard protocols when handling fluorinated precursors due to their unique solubility profiles and reactivity.

Protocol A: Synthesis of Fluorinated N-Acyl Amino Acids

Standard Schotten-Baumann conditions often fail for perfluorinated acyl chlorides due to rapid hydrolysis and immiscibility.

Reagents:

- Amino Acid (e.g., Glycine, Alanine)[1]

- Perfluoroacyl Chloride (e.g., Perfluorooctanoyl chloride)
- Base: NaOH (1M) or Triethylamine (TEA)
- Solvent System: Anhydrous THF / Dichloromethane (DCM)

Workflow:

- Solubilization: Dissolve 10 mmol of Amino Acid methyl ester hydrochloride in 20 mL anhydrous DCM containing 22 mmol TEA. (Note: Using the ester protects the carboxyl group and improves solubility in organic solvents).
- Acylation: Dropwise add 11 mmol Perfluoroacyl Chloride at 0°C under Nitrogen atmosphere. The reaction is highly exothermic.
- Reaction: Stir at Room Temperature (RT) for 4-6 hours. Monitor via TLC (stain with phosphomolybdic acid; UV is often ineffective for perfluoro chains).
- Workup: Wash with 1M HCl (to remove excess amine), then Brine. Dry over

.^[4]

- Hydrolysis (Optional): To obtain the free acid surfactant, treat the ester with LiOH in THF/Water (1:1) for 2 hours, then acidify.

Protocol B: Surface Tension Measurement (Wilhelmy Plate)

Objective: Determine CMC and

- Preparation: Prepare a 50 mM stock solution of the FAA in Millipore water. Note: Sonication may be required due to the high hydrophobicity of the fluorinated tail.
- Calibration: Calibrate the tensiometer using pure water (72.8 mN/m at 20°C).

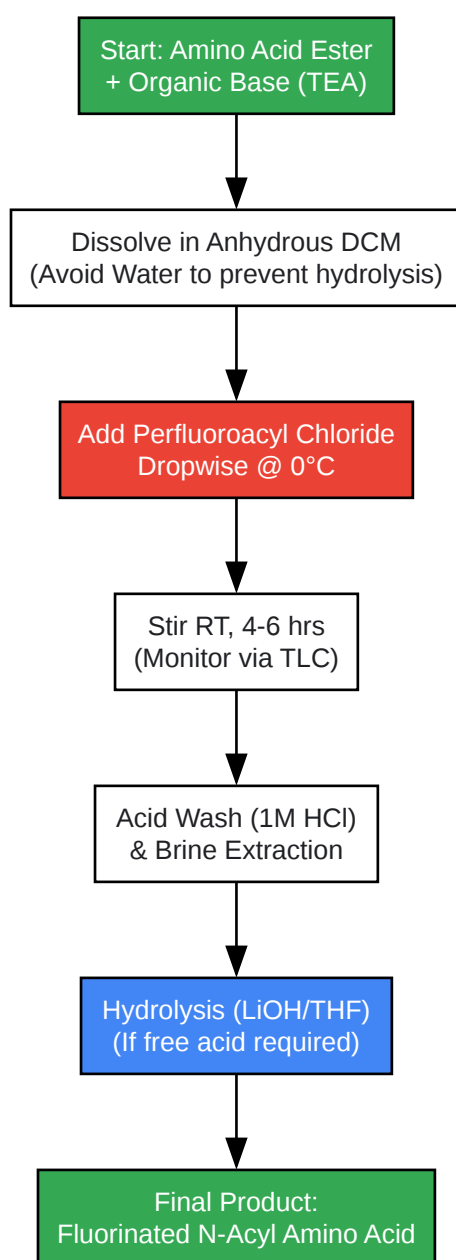
- Titration: Dosing the FAA stock into water, measuring equilibrium surface tension after each addition.

- Data Analysis: Plot

vs.

. The intersection of the descending slope and the plateau defines the CMC.

Visualization: Synthesis Workflow



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Figure 2: Optimized synthetic route for Fluorinated N-acyl amino acids avoiding aqueous hydrolysis.

Biological Implications & Applications

The SAR of FAAs dictates their specific utility in drug development.

Antimicrobial Activity

FAAs often exhibit potent antimicrobial activity against Gram-positive bacteria. The rigid, hydrophobic fluorinated tail penetrates bacterial membranes more aggressively than flexible hydrocarbon tails.

- Mechanism: The "stiff" fluorocarbon chain acts like a molecular needle, disrupting the lipid bilayer packing order.
- Data Point: N-phenyl derivatives with fluorine substitutions on the ring have shown MIC values comparable to streptomycin against E. coli [1].

Drug Delivery Vectors

Because fluorocarbons are both hydrophobic and lipophobic (they don't mix well with water or standard oils), FAAs can form unique "fluorinated micelles" or vesicles that evade standard biological clearance mechanisms.

- Stability: Fluorinated peptides resist proteolytic degradation (proteases cannot easily cleave bonds near bulky/electronic fluorine).
- Application: Used as excipients to stabilize labile protein drugs or as carriers for oxygen (due to high gas solubility in fluoruous phases).

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